![molecular formula C16H22N2S2 B3050077 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-cyclohexyl-3-(phenylmethyl)- CAS No. 23515-03-9](/img/structure/B3050077.png)
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-cyclohexyl-3-(phenylmethyl)-
Overview
Description
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-cyclohexyl-3-(phenylmethyl)- is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains a sulfur atom and a nitrogen atom in its ring structure. This compound has been found to have various biochemical and physiological effects, making it a useful tool in scientific research.
Scientific Research Applications
Antimicrobial Properties
The 3-benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione scaffold exhibits antiprotozoal , antibacterial , and antifungal activities. Researchers have known about these properties for several decades. Its effectiveness against various pathogens makes it a valuable candidate for drug development and combating infectious diseases .
Biolabile Prodrugs and Drug Delivery Systems (DDSs)
Due to its high lipid solubility and enzymatic rate of hydrolysis, this versatile heterocycle has found applications in designing biolabile prodrugs . Researchers utilize it in drug delivery systems (DDSs) to enhance drug solubility and bioavailability. Its chemical properties allow for controlled release, making it suitable for targeted drug delivery .
Arteriosclerosis Treatment
The 3-benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione scaffold has been investigated for its potential in treating arteriosclerosis. Its unique structure and pharmacological properties make it an interesting candidate for cardiovascular research .
Antiepileptic Pro-Drugs
Recent reports highlight its application as an antiepileptic pro-drug . Researchers have successfully attached amino acids, peptides, and primary-amine-containing drugs to the THTT moiety, enhancing cellular uptake and improving lipophilicity. This opens up new avenues for antiepileptic drug development .
Synthesis and Spectroscopic Characterization
Understanding the synthesis pathways and spectroscopic characteristics of this compound is crucial. Researchers continue to explore efficient synthetic routes and investigate its behavior under various conditions .
Biological Activity Studies
Researchers study the biological activity of this scaffold extensively. Investigating how the chemical nature of N-substituents influences overall activity and cytotoxicity profiles provides valuable insights for drug design and optimization .
Mechanism of Action
Target of Action
Thiadiazine derivatives have been known for their antimicrobial, antiprotozoal, and tuberculostatic properties .
Mode of Action
It’s known that the chemical nature of n-substituents influences the overall activity and cytotoxicity profile of thiadiazine derivatives .
Biochemical Pathways
Thiadiazine derivatives have been used in the design of drug delivery systems (ddss) due to their high lipid solubility and enzymatic rate of hydrolysis .
Pharmacokinetics
It’s known that thiadiazine derivatives have been used as biolabile prodrugs due to their high lipid solubility and enzymatic rate of hydrolysis, which could potentially enhance their bioavailability .
Result of Action
Some thiadiazine derivatives have shown promising in vitro antiproliferative activities and have been developed as new cell cycle inhibitors .
Action Environment
It’s known that the formation of the thiadiazine ring is achieved via a one-pot domino reaction between the pre-formed dithiocarbamate, formaldehyde, and the amino acid component .
properties
IUPAC Name |
3-benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2S2/c19-16-17(11-14-7-3-1-4-8-14)12-18(13-20-16)15-9-5-2-6-10-15/h1,3-4,7-8,15H,2,5-6,9-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAGJAZCYNFGCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CN(C(=S)SC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178083 | |
Record name | 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-cyclohexyl-3-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-cyclohexyl-3-(phenylmethyl)- | |
CAS RN |
23515-03-9 | |
Record name | 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-cyclohexyl-3-(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023515039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-cyclohexyl-3-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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